molecular formula C20H30BNO4 B592319 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1035235-26-7

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B592319
CAS No.: 1035235-26-7
M. Wt: 359.273
InChI Key: RCPDEZAVXYLSOR-UHFFFAOYSA-N
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Description

This compound is a boronic ester, which are often used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction .


Molecular Structure Analysis

The compound likely contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a tert-butyl group, and a 3,4-dihydroisoquinoline group .


Chemical Reactions Analysis

Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions . They can react with various types of organic halides in the presence of a palladium catalyst to form carbon-carbon bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found .

Scientific Research Applications

Synthetic Routes and Chemical Reactions

Tert-butyl groups are commonly used in organic synthesis for the protection of functional groups due to their steric bulk and ease of removal under mild conditions. Compounds with tert-butyl groups, such as tert-butyl ethers, are pivotal in synthetic routes for complex molecules, including drugs and advanced materials. An example includes the development of synthetic routes for vandetanib, a therapeutic agent, where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role in the synthesis process, showcasing the importance of tert-butyl groups in pharmaceutical manufacturing (Mi, 2015).

Environmental Fate and Degradation

Studies on compounds like methyl tert-butyl ether (MTBE) explore the environmental occurrence, fate, and degradation mechanisms of tert-butyl-containing compounds. Such research is crucial for understanding the persistence and toxicity of these compounds in the environment and developing strategies for their remediation (Squillace et al., 1997).

Antioxidant Properties and Biological Activities

Research into the antioxidant properties of synthetic phenolic compounds, which may include tert-butyl groups, has revealed their potential for extending product shelf life and reducing oxidative stress in biological systems. This illustrates the chemical's utility in both industrial applications and potential therapeutic contexts (Liu & Mabury, 2020).

Biodegradation and Remediation

The biodegradation of tert-butyl-containing compounds, such as MTBE and tert-butyl alcohol, has been extensively studied to assess their impact on the environment and develop bioremediation strategies. These studies provide insights into the microbial pathways capable of degrading such compounds and highlight the challenges and potential solutions for mitigating pollution from tert-butyl derivatives (Fiorenza & Rifai, 2003).

Mechanism of Action

The exact mechanism of action for this compound is not clear from the available information .

Safety and Hazards

The safety and hazards of this specific compound are not available in the sources I found .

Future Directions

The future directions for this compound are not clear from the available information .

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-11-15-14(13-22)9-8-10-16(15)21-25-19(4,5)20(6,7)26-21/h8-10H,11-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPDEZAVXYLSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(CC3=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726954
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035235-26-7
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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